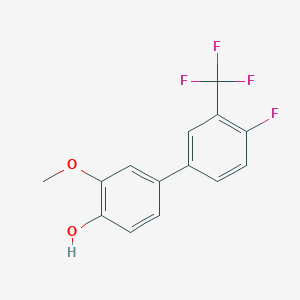
4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%
Descripción general
Descripción
4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% (4-F3TMP) is a synthetic compound with potential applications in a variety of scientific research fields. 4-F3TMP is a phenol-based compound with a molecular weight of 284.3 g/mol and a melting point of 87-90 °C. It is a white, crystalline solid with a faint odor. 4-F3TMP has been used in research applications due to its unique properties and potential for use as a reagent in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in various biochemical and physiological studies. For example, 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of various compounds, including 4-fluoro-3-trifluoromethylphenyl-2-(3-methyl-2-oxo-2H-chromen-4-yl)acetate, which has potential anti-inflammatory and anti-cancer activities. 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has also been used in the synthesis of various other compounds, including 4-fluoro-3-trifluoromethylphenyl-2-((2-methoxy-4-methyl-5-thiazolyl)methyl)acetate, which has potential anti-diabetic activity.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% acts as a reversible inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are involved in the metabolism of a variety of drugs and other compounds, and the inhibition of these enzymes can have a variety of effects on the body. 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is thought to inhibit these enzymes by forming a covalent bond with the heme group of the cytochrome P450 enzyme, which prevents the enzyme from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been shown to have a variety of effects on the body. In vitro studies have shown that 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% can inhibit the activity of cytochrome P450 enzymes, which can lead to a variety of effects on the body, including changes in drug metabolism, changes in hormone levels, and changes in the expression of certain genes. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory and anti-cancer activities in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use, including the fact that it is a relatively new compound and not much is known about its effects on the body. In addition, it is a relatively strong inhibitor of cytochrome P450 enzymes, so it should be used with caution in experiments involving drugs or other compounds that are metabolized by these enzymes.
Direcciones Futuras
There are a number of potential future directions for research on 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%. Further research is needed to better understand the biochemical and physiological effects of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%, as well as its mechanism of action. In addition, further research is needed to determine the potential applications of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in medicine and other fields. Finally, further research is needed to optimize the synthesis of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% and to identify potential new uses for the compound.
Métodos De Síntesis
4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is synthesized through a two-step process involving the reaction of 4-fluoro-3-trifluoromethylbenzene and 2-methoxybenzaldehyde. In the first step, the 4-fluoro-3-trifluoromethylbenzene is reacted with 2-methoxybenzaldehyde in the presence of a base catalyst, such as pyridine, to form the intermediate compound 4-fluoro-3-trifluoromethylphenyl-2-methoxybenzaldehyde. In the second step, this intermediate is reacted with an acid catalyst, such as sulfuric acid, to form the final product, 4-fluoro-3-trifluoromethylphenyl-2-methoxyphenol.
Propiedades
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-7-9(3-5-12(13)19)8-2-4-11(15)10(6-8)14(16,17)18/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNXVDVIVIRRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685760 | |
| Record name | 4'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol | |
CAS RN |
1261979-32-1 | |
| Record name | 4'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




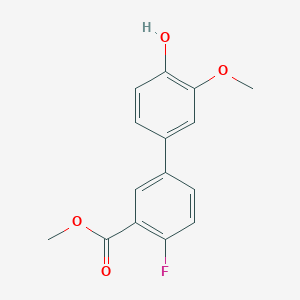
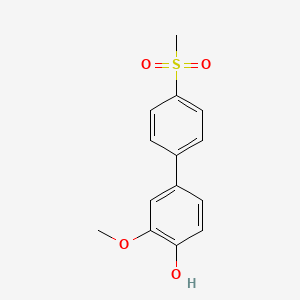
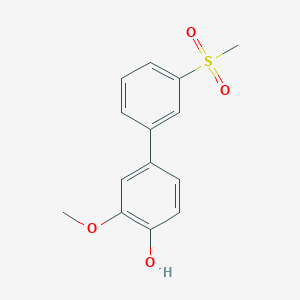



![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)
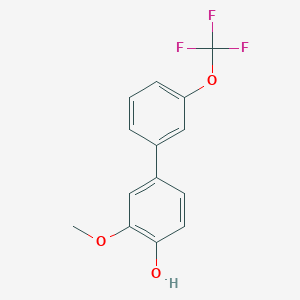


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)

